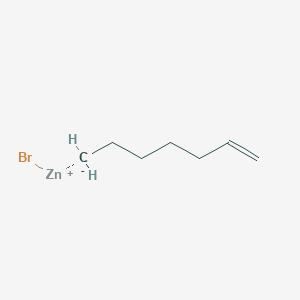

Hept-6-enylzinc bromide, 0.50 M in THF

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Role in Gold-Catalyzed Cycloisomerization : Hept-6-enylzinc bromide plays a role in the gold-catalyzed cycloisomerization process. This involves the conversion of enynes (molecules containing both alkene and alkyne groups) into cyclic compounds via gold catalysis. A specific study explored the mechanism of 1,3-hydrogen migration in a gold bicyclo[3.2.0]heptene complex, which is a crucial step in this cycloisomerization process (Brooner, Robertson, & Widenhoefer, 2014).

Cobalt-Catalyzed Arylzincation of Alkynes : Hept-6-enylzinc bromide can be utilized in the arylzincation of alkynes, a process catalyzed by cobalt(II) bromide. This method allows for the preparation of various functionalized styrene derivatives and is applicable in the synthesis of compounds like synthetic estrogens (Murakami, Yorimitsu, & Oshima, 2009).

Synthesis of Tin-Encapsulated Spherical Hollow Carbon : Hept-6-enylzinc bromide can be used in the synthesis of Sn-encapsulated spherical hollow carbon, which is a potential material for anode material in lithium secondary batteries. This synthesis involves the encapsulation of tributylphenyltin in a resin, followed by carbonization (Lee, Jung, & Oh, 2003).

Palladium-Catalyzed Synthesis of Bicyclic Compounds : Hept-6-enylzinc bromide can be a part of palladium-catalyzed reactions for synthesizing various bicyclic compounds, such as 1,2,3,4,4a,8b-hexahydro-1,4-methanobiphenylenes and 2-phenylbicyclo[2.2.1]hept-2-enes. These reactions involve the use of aromatic bromides and alkali phenoxides, and they can generate compounds with potential pharmaceutical applications (Catellani, Chiusoli, & Ricotti, 1985).

Negishi Cross-Coupling Reactions : In Negishi cross-coupling reactions, Hept-6-enylzinc bromide can act as a reagent for coupling alkyl- or arylzinc derivatives with aryl bromides. This process, often catalyzed by palladium complexes, is useful for creating a variety of organic compounds, including pharmaceuticals and materials (Kondolff, Doucet, & Santelli, 2006).

Safety and Hazards

Wirkmechanismus

Biochemical Pathways

It’s important to note that the pathways that break down larger molecules into smaller ones are called catabolism, and the pathways that synthesize larger biomolecules from smaller ones are known as anabolism .

Action Environment

The action, efficacy, and stability of Hept-6-enylzinc bromide can be influenced by various environmental factors . These can include the solvent in which the compound is dissolved, as solvent effects and solvation are very important considerations in the action of a compound .

Eigenschaften

IUPAC Name |

bromozinc(1+);hept-1-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13.BrH.Zn/c1-3-5-7-6-4-2;;/h3H,1-2,4-7H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCRCYXTAKJKBU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCCC=C.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313735 |

Source

|

| Record name | Zinc, bromo-6-heptenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hept-6-enylzinc bromide, 0.50 M in THF | |

CAS RN |

352525-73-6 |

Source

|

| Record name | Zinc, bromo-6-heptenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide](/img/structure/B2996810.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide](/img/structure/B2996814.png)

![4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2996815.png)

![3-(3,5-Dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2996816.png)

![2-(1-(3-Chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2996822.png)

![2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2996826.png)

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2996827.png)